4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
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Overview
Description
4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 5-nitro-2-furaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and DNA .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the nitro and furan groups.
5-Nitro-2-furaldehyde: Contains the nitro and furan groups but lacks the pyridine ring.
Uniqueness
4,6-DIMETHYL-1-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N4O4/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7+ |
InChI Key |
VBLALWAAIILXCK-VIZOYTHASA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C#N)C |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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